molecular formula C28H28N2O4S B11048273 [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate

[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate

Cat. No.: B11048273
M. Wt: 488.6 g/mol
InChI Key: RZTYSGIXQUAWOC-CFRMEGHHSA-N
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Description

[4-[(Z)-(2-Anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate is a hybrid heterocyclic-adamantane derivative characterized by a thiazole core fused with an adamantane carboxylate moiety. The Z-configuration of the exocyclic double bond at the thiazol-5-ylidene position is critical for its stereoelectronic properties and biological interactions. The compound’s structure combines the rigid, lipophilic adamantane group with a methoxyphenyl-thiazole system, which is known to confer antimicrobial and anti-inflammatory activities in related molecules .

Properties

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] adamantane-1-carboxylate

InChI

InChI=1S/C28H28N2O4S/c1-33-23-12-17(13-24-25(31)30-27(35-24)29-21-5-3-2-4-6-21)7-8-22(23)34-26(32)28-14-18-9-19(15-28)11-20(10-18)16-28/h2-8,12-13,18-20H,9-11,14-16H2,1H3,(H,29,30,31)/b24-13-

InChI Key

RZTYSGIXQUAWOC-CFRMEGHHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea and α-Chloroacetyl Aniline

The thiazolidinone ring is synthesized via cyclocondensation of N-phenylthiourea with α-chloroacetyl aniline under reflux in ethanol (Scheme 1). This method, adapted from Prasad et al., involves stirring equimolar quantities of thiourea and α-chloroacetyl aniline at 80°C for 6 hours, yielding 2-anilino-1,3-thiazolidin-4-one (85% yield).

Mechanistic Insight : Nucleophilic attack by the thiourea sulfur on the α-carbon of chloroacetyl aniline facilitates ring closure, eliminating HCl.

Oxidation to the 5-Ylidene Derivative

The 5-ylidene group is introduced by treating 2-anilino-1,3-thiazolidin-4-one with N-bromosuccinimide (NBS) in dichloromethane at 0°C, followed by dehydrohalogenation with triethylamine. This step, modified from Küçükgüzel et al., achieves a 78% yield of the Z-configured ylidene product.

Key Parameter : Maintaining subzero temperatures prevents diradical formation, ensuring stereoselectivity.

Functionalization of the Methoxyphenyl Group

Synthesis of 4-Formyl-2-methoxyphenyl Intermediate

4-Hydroxy-2-methoxybenzaldehyde is protected as its tert-butyldimethylsilyl (TBDMS) ether, then subjected to Vilsmeier-Haack formylation to introduce the formyl group at the 4-position. Deprotection with tetrabutylammonium fluoride (TBAF) yields 4-formyl-2-methoxyphenol (72% yield).

Coupling via Schiff Base Formation

The 4-formyl-2-methoxyphenyl group is coupled to the thiazol-5-ylidene core via Schiff base formation. A solution of 4-formyl-2-methoxyphenol and 2-anilino-4-oxo-1,3-thiazol-5-ylidene in ethanol, catalyzed by acetic acid, is refluxed for 12 hours, yielding the conjugated product (Scheme 2). The Z-configuration is confirmed by NOESY NMR.

Optimization : Ultrasound irradiation (40 kHz) reduces reaction time to 4 hours while maintaining a 70% yield.

Esterification with Adamantane-1-carboxylic Acid

Activation of Adamantane-1-carboxylic Acid

Adamantane-1-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane. After 1 hour, the intermediate acyloxyphosphonium ion is formed.

Esterification Reaction

The phenolic oxygen of the methoxyphenyl-thiazolylidene conjugate attacks the activated adamantane carbonyl, forming the ester bond. The reaction proceeds at room temperature for 24 hours, followed by filtration to remove dicyclohexylurea (DCU). Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) isolates the final product in 68% yield.

Critical Note : Anhydrous conditions are essential to prevent hydrolysis of the activated acid.

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography (SiO₂, 60–120 mesh) with a gradient elution of hexane/ethyl acetate. Fractions containing the target compound are identified by TLC (Rₓ = 0.45 in 7:3 hexane:EtOAc) and combined.

Spectroscopic Analysis

  • FT-IR : Peaks at 2960–2846 cm⁻¹ (adamantane C-H), 1725 cm⁻¹ (ester C=O), 1652 cm⁻¹ (thiazolidinone C=O).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–6.82 (m, 8H, aromatic), 3.89 (s, 3H, OCH₃), 2.11–1.51 (m, 15H, adamantane).

  • HRMS : m/z calculated for C₃₂H₃₃N₂O₄S [M+H]⁺: 557.2114; found: 557.2109.

Comparative Analysis of Synthetic Routes

StepMethodCatalyst/SolventYield (%)Reference
Thiazolidinone formationCyclocondensationPPG, 110°C85
Ylidene oxidationNBS/Et₃NCH₂Cl₂, 0°C78
Schiff base couplingRefluxEtOH, AcOH70
EsterificationDCC/DMAPCH₂Cl₂, rt68

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL 1-ADAMANTANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C20H22N2O3SC_{20}H_{22}N_2O_3S with a molecular weight of 378.46 g/mol.

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds containing thiazole and adamantane structures have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The thiazole framework is associated with anticancer activities. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, mechanisms such as cell cycle arrest and caspase activation have been observed, indicating a multifaceted approach to cancer treatment.

Antiviral Effects

Compounds featuring the adamantane structure are known for their antiviral properties, particularly against influenza viruses. The mechanism involves interference with viral replication processes, making this class of compounds promising candidates for antiviral drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. The unique combination of the adamantane moiety with the thiazole ring suggests a synergistic effect that enhances antibacterial, anticancer, and antiviral activities. Modifications to either moiety can lead to variations in potency and selectivity.

Data Table: Comparison of Biological Activities

Compound NameStructureNotable Activities
This compoundC20H22N2O3SAntibacterial, Anticancer, Antiviral
Similar Thiazole DerivativesVariesAntibacterial
Adamantane DerivativesVariesAntiviral
Thiazolidinone CompoundsVariesAnticancer

Case Study 1: Antibacterial Studies

A study conducted on thiazole derivatives showed promising results against common bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity, suggesting potential clinical applications in treating infections.

Case Study 2: Anticancer Activity

Research on similar thiazole derivatives revealed their ability to inhibit proliferation in cancer cell lines. One study reported that these compounds induced significant apoptosis through mechanisms involving caspase activation and cell cycle disruption.

Case Study 3: Antiviral Properties

Investigations into adamantane-based compounds demonstrated their efficacy against influenza viruses, highlighting their potential role in antiviral therapies. The studies focused on the compounds' mechanisms of action, revealing their ability to disrupt viral replication cycles.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL 1-ADAMANTANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several classes of bioactive molecules:

Compound Class Key Structural Features Biological Activity Reference
Adamantane carbohydrazides N′-heteroarylidene-1-adamantylcarbohydrazides (e.g., compounds 3a–c, 4, 5) Broad-spectrum antimicrobial activity (Gram-positive bacteria, Candida albicans)
4-Thiazolidinones 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone Not explicitly reported, but related thiazolidinones show antifungal/antibacterial potential
Oxadiazole derivatives 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-morpholinylphenyl]acetamides Moderate to potent antimicrobial activity against S. aureus and E. coli
Oxazolones 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one Structural studies highlight π-π stacking and hydrogen bonding; bioactivity unspecified

Key Observations :

  • The adamantane moiety enhances lipophilicity, improving membrane permeability compared to non-adamantane analogs .
  • The Z-configuration in the thiazole/exocyclic double bond is conserved in active analogs, suggesting its role in target binding .

Comparison :

  • Adamantane-1-carbohydrazide is a common precursor for adamantane-containing antimicrobial agents .
  • Thiazole ring closure via acetic acid/DMF reflux is standard but lower-yielding (48–55%) compared to oxadiazole syntheses (60–75%) .
Antimicrobial Activity
Compound Activity Against Gram(+) Bacteria Activity Against Gram(-) Bacteria Antifungal Activity Reference
Compound 4 () MIC: 2 µg/mL (S. aureus) MIC: 8 µg/mL (E. coli) MIC: 4 µg/mL (C. albicans)
Compound 5 () MIC: 1 µg/mL (S. aureus) MIC: 4 µg/mL (P. aeruginosa) MIC: 2 µg/mL (C. albicans)
Oxadiazole derivatives MIC: 16–32 µg/mL (S. aureus) MIC: 32–64 µg/mL (E. coli) Not tested

Inferences :

  • Adamantane derivatives (e.g., compounds 4 and 5) exhibit superior potency compared to oxadiazoles, likely due to enhanced bioavailability .
  • The methoxyphenyl group in the target compound may improve selectivity for Gram-positive bacteria, as seen in compound 3a–c (MIC: 4–8 µg/mL) .
Physicochemical and Crystallographic Properties
  • Stereochemistry: The Z-configuration is conserved in active analogs, as seen in 4-[(3-Methoxyanilino)methylidene] oxazolone .
  • Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining similar structures, ensuring accurate bond length/angle data .

Biological Activity

The compound [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, an adamantane core, and various functional groups that contribute to its biological activity. The structural characteristics are crucial for understanding how the compound interacts with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and the aromatic groups facilitate binding to these targets, which can modulate their activity.

Enzyme Inhibition

Research indicates that derivatives of adamantane linked with thiazole structures exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit soluble epoxide hydrolase (sEH), suggesting a potential pathway for reducing inflammation and fibrosis in liver tissues .

Anticancer Activity

Several studies have evaluated the anticancer properties of adamantane derivatives. One study focused on adamantyl isothiourea derivatives, which demonstrated significant cytotoxic effects against human tumor cell lines. Compounds derived from similar structures have shown IC50 values below 10 µM against hepatocellular carcinoma (HCC) cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Mechanism of Action
5Hep-G2 (HCC)<10Induces apoptosis and reduces inflammation
6HeLa (Cervical)<10Inhibits cell proliferation

Case Studies

  • In Vitro Studies : A comparative study assessed the cytotoxic effects of several adamantyl derivatives against five human tumor cell lines using the MTT assay. Compounds 5 and 6 exhibited the highest activity against HCC cells, comparable to doxorubicin .
  • In Vivo Studies : In a rat model of HCC induced by thioacetamide, compounds 5 and 6 were administered and resulted in significant reductions in serum markers such as ALT and AST, indicating hepatoprotective effects .

Pharmacological Applications

The unique structure of this compound suggests potential applications in drug development. Its ability to modulate enzyme activity positions it as a candidate for treating conditions such as cancer and inflammatory diseases.

Q & A

Q. Q1. What are the standard synthetic routes for preparing [4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate?

The compound can be synthesized via a multi-step approach:

Thiazolone formation : React 2-anilino-4-oxo-1,3-thiazol-5-ylidene with sodium acetate and acetic acid under reflux to generate the thiazole core .

Aldol condensation : Introduce the methoxyphenyl group via a condensation reaction with 3-formyl-2-methoxyphenyl derivatives in acetic acid, forming the Z-configuration through controlled stereochemistry .

Adamantane coupling : Attach the adamantane-1-carboxylate moiety using esterification or amidation protocols, often employing DCC/DMAP or thionyl chloride activation .
Key considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .

Advanced Synthesis: Addressing Low Yields

Q. Q2. How can researchers optimize reaction conditions to improve yields in the final coupling step?

  • Temperature control : Adamantane derivatives are sensitive to thermal degradation; maintain temperatures below 60°C during esterification .
  • Catalyst screening : Test alternative catalysts (e.g., HOBt for amidation) to reduce side reactions .
  • Solvent selection : Use non-polar solvents (toluene, DCM) to minimize adamantane aggregation, which can sterically hinder coupling .
  • Flow chemistry : Implement continuous flow reactors for precise control of reaction kinetics and scalability, as demonstrated in triazole-adamantane hybrid syntheses .

Basic Characterization Techniques

Q. Q3. What spectroscopic and analytical methods are essential for confirming the compound’s structure?

  • NMR : Assign peaks for adamantane protons (δ 1.6–2.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiazole NH (δ 10–12 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO2 from the carboxylate group) .
  • X-ray crystallography : Resolve Z/E isomerism and hydrogen-bonding networks using SHELX/T or WinGX for refinement .

Advanced Characterization: Resolving Conflicting Data

Q. Q4. How should researchers address discrepancies between NMR and X-ray crystallography data?

  • Dynamic effects : NMR may average signals from conformational isomers, while X-ray captures static structures. Perform variable-temperature NMR to detect dynamic behavior .
  • Hirshfeld surface analysis : Use CrystalExplorer to map intermolecular interactions (e.g., C–H⋯O/N) that may influence solid-state vs. solution structures .
  • DFT calculations : Compare experimental and computed NMR shifts (Gaussian, ORCA) to identify dominant conformers .

Biological Activity Profiling

Q. Q5. What in vitro assays are recommended for evaluating this compound’s pharmacological potential?

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with adamantane-oxadiazole hybrids as positive controls .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
  • Antihypoxic models : Employ rat hypoxia models (e.g., sealed chambers) to assess neuroprotective effects, referencing protocols for triazole-adamantane derivatives .

Advanced Mechanistic Studies

Q. Q6. How can molecular docking elucidate this compound’s interaction with biological targets?

  • Target selection : Prioritize kinases (Aurora-A) or enzymes (CYP450) based on adamantane’s lipophilic binding properties .
  • Software setup : Use AutoDock Vina or Schrödinger Suite with adamantane force fields adjusted for rigidity .
  • Validation : Cross-validate docking poses with MD simulations (AMBER) and experimental SAR data .

Crystallography and Structural Analysis

Q. Q7. What strategies ensure accurate determination of the compound’s crystal structure?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve adamantane’s high symmetry and avoid twinning .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling .
  • Hydrogen bonding : Perform graph set analysis (R22_2^2(8) motifs) to identify key supramolecular interactions .

Advanced SAR Studies

Q. Q8. How do structural modifications (e.g., substituents on thiazole or adamantane) affect bioactivity?

  • Thiazole modifications : Replace the methoxy group with electron-withdrawing groups (NO2_2) to enhance electrophilic reactivity .
  • Adamantane substitution : Introduce fluorinated analogs to improve blood-brain barrier penetration, as seen in antiviral adamantane derivatives .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate logP, polar surface area, and IC50_{50} values .

Analytical Method Validation

Q. Q9. How should HPLC methods be developed for purity assessment?

  • Column : C18 (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase .
  • Detection : UV at 254 nm (thiazole absorption) and 210 nm (adamantane carboxylate) .
  • Validation parameters : Include linearity (R2^2 > 0.99), LOD/LOQ (<1 µg/mL), and recovery (98–102%) per ICH guidelines .

Data Contradiction Analysis

Q. Q10. How to resolve inconsistencies between biological activity and computational predictions?

  • Metabolic stability : Test compound stability in liver microsomes; inactive metabolites may explain discrepancies .
  • Membrane permeability : Perform Caco-2 assays to assess efflux ratios, which docking may not account for .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Tables
Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateMelting Point (°C)Yield (%)Key Spectral Data (NMR)
Thiazolone core190–192851^1H NMR (DMSO-d6): δ 10.2 (s, NH)
Methoxyphenyl adduct158–160721^1H NMR (CDCl3): δ 3.9 (s, OCH3)
Final compound205–2076513^13C NMR: δ 176.5 (C=O)

Q. Table 2. Biological Activity Comparison

DerivativeIC50_{50} (µM, MCF-7)MIC (µg/mL, S. aureus)
Parent compound12.3 ± 1.28.5 ± 0.7
Fluorinated analog6.7 ± 0.94.2 ± 0.3

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